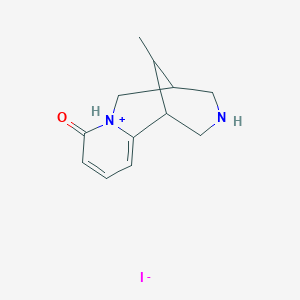

N-Methylcytisine hydriodide

説明

Synthesis Analysis

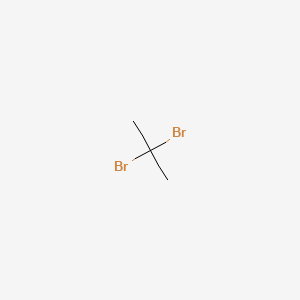

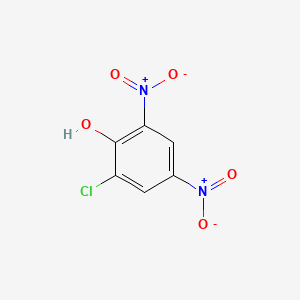

The synthesis of N-Methylcytisine hydriodide involves several steps. One approach involves the simultaneous analysis of cytisine and N-methylcytisine using three columns with different properties: ACE HILIC-A with a silica stationary phase, ACE HILIC-B with aminopropyl, and ACE HILIC-N with a polyhydroxy stationary phase . Another approach involves nitration with subsequent reduction and a four-step synthetic sequence of exhaustive bromination, regioselective debromination, nitration, and one-pot catalytic reduction of the nitro group, and debromination .Molecular Structure Analysis

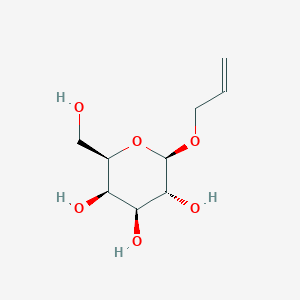

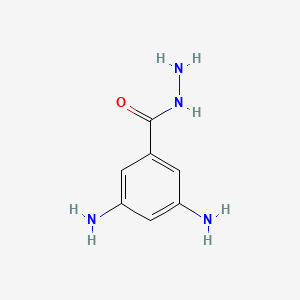

The molecular structure of N-Methylcytisine hydriodide has been studied using high-resolution X-ray data. The data was used for modeling the fine features of electron density distribution, including bonding density and electron lone pairs .Chemical Reactions Analysis

The chemical reactions involving N-Methylcytisine hydriodide are complex and varied. For example, hydroxymethylation reactions both catalyzed by a scandium–bipyridine ligand complex under micellar conditions were employed as examples of heterogeneous reactions .科学的研究の応用

Chromatographic Analysis

- Scientific Field: Analytical Chemistry .

- Application Summary: N-Methylcytisine is used in the optimization of a chromatographic system for the analysis of cytisine and N-methylcytisine in various plant extracts .

- Methods of Application: The determination of investigated compounds was performed by High Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), while High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight–Mass Spectrometry (HPLC-QTOF-MS) was applied for the qualitative analysis of plant extracts .

- Results: The application of columns with alkylbonded and phenyl stationary phases led to a very weak retention of cytisine and N-methylcytisine, even when the mobile phases containing only 5% of organic modifiers were used .

Cytotoxic Activity Study

- Scientific Field: Pharmacology .

- Application Summary: N-Methylcytisine is used in the investigation of the cytotoxic activities of selected alkaloids and plant extracts .

- Methods of Application: The study involved the extraction of N-Methylcytisine from various plant extracts and testing their cytotoxic activities .

- Results: The results of the study are not explicitly mentioned in the source .

Alkaloid Determination in Lupins

- Scientific Field: Food Chemistry .

- Application Summary: N-Methylcytisine is one of the alkaloids that can be determined in lupins using an HPLC-MS/MS method .

- Methods of Application: The method involves the use of High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of alkaloids in lupins .

- Results: The results of the study are not explicitly mentioned in the source .

Complex Processing of Thermopsis Alterniflora

- Scientific Field: Industrial Production .

- Application Summary: A technology for complex processing of the plant Thermopsis alterniflora to produce cytisine, N-methylcytisine, and Flateron (flavonoids sum) has been developed .

- Methods of Application: The method involves the extraction and processing of the plant Thermopsis alterniflora .

- Results: The results of the study are not explicitly mentioned in the source .

Safety And Hazards

将来の方向性

While specific future directions for N-Methylcytisine hydriodide were not found in the retrieved sources, the field of controlled drug delivery, which could potentially involve N-Methylcytisine hydriodide, is rapidly evolving. Future research may focus on developing more effective delivery mechanisms and exploring potential therapeutic benefits in various diseases .

特性

IUPAC Name |

13-methyl-11-aza-7-azoniatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.HI/c1-8-9-5-13-6-10(8)11-3-2-4-12(15)14(11)7-9;/h2-4,8-10,13H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRCHJCFEKIYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylcytisine hydriodide | |

CAS RN |

20013-22-3 | |

| Record name | Cytisine, 12-methyl-, hydrogen iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)